molecular formula C21H24N2O3S B2990035 N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1090554-34-9

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2990035
CAS No.: 1090554-34-9
M. Wt: 384.49
InChI Key: YOMGJUHLYPSPPC-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-16-7-9-17(10-8-16)13-14-27(25,26)22-15-20(24)23-21(19-11-12-19)18-5-3-2-4-6-18/h2-10,13-14,19,21-22H,11-12,15H2,1H3,(H,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGJUHLYPSPPC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a compound with potential therapeutic applications, particularly in the field of oncology. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and biological assays that evaluate its efficacy against cancer cells.

Synthesis and Structural Characteristics

The compound is synthesized through a two-step process involving a Dimroth reaction followed by amidation. The resulting structure features a cyclopropyl ring that is nearly perpendicular to the benzene ring, indicating a unique steric arrangement that may influence its biological interactions . The molecular formula is C15H18N4O2, with notable dihedral angles between various rings that suggest potential for specific molecular interactions.

Anticancer Activity

The compound has been screened for anticancer activity, demonstrating strong positive results in various assays. Notably, it exhibited significant cytotoxicity against several cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

  • Ames Assay : Classified as Class A in Ames assay trials, indicating a strong mutagenic potential which can be linked to its anticancer properties .
  • Cell Line Studies : In vitro studies showed that the compound effectively inhibited cell proliferation in breast and lung cancer cell lines. The IC50 values were determined to be in the low micromolar range, which is promising for further development.

The precise mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interfere with key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the impact of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity.
    Cell LineIC50 (µM)Apoptosis Induction
    MCF-75.3Yes
    A5494.8Yes
  • Mechanistic Insights : Further research explored the compound's ability to modulate apoptosis-related proteins. Western blot analysis revealed upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an apoptosis inducer.

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